Cas no 50634-73-6 (2-(4-tert-butylphenoxy)ethylamine hydrochloride)
50634-73-6 structure
Product Name:2-(4-tert-butylphenoxy)ethylamine hydrochloride
Numero CAS:50634-73-6
MF:C12H19NO
MW:193.285363435745
MDL:MFCD06654556
CID:1077585
PubChem ID:2560686
Update Time:2025-05-20
2-(4-tert-butylphenoxy)ethylamine hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- [2-(4-tert-Butylphenoxy)ethyl]amine
- 2-(4-TERT-BUTYLPHENOXY)ETHANAMINE HYDROCHLORIDE
- (2-{[4-(1,1-dimethylethyl)phenyl]oxy}ethyl)amine
- 2-(4-tert.-butylphenoxy)-ethylamine
- 2-(4-tert-butylphenoxy)ethanamine
- 2-(4-tert-Butyl-phenoxy)-ethylamine
- 2-p-tert.-Butylphenoxyethylamin
- AC1M9LJN
- CTK1H3421
- 2-(4-(tert-Butyl)phenoxy)ethanamine
- [2-(4-tert-butylphenoxy)ethyl]amine hydrochloride
- SCHEMBL4902926
- CS-0434706
- 2-(4-tert-butylphenoxy)ethan-1-amine
- PMADTOCMHRNTRG-UHFFFAOYSA-N
- F80003
- 50634-73-6
- 1-(2-aminoethoxy)-4-tert-butylbenzene
- STL426844
- 2-(4-tert-Butylphenoxy)ethanamine, AldrichCPR
- AKOS000201702
- EN300-57361
- 2-(4-t-butylphenoxy)ethyl amine
- MFCD06654556
- ALBB-010453
- 2-(4-tert-butylphenoxy)ethylamine hydrochloride
-
- MDL: MFCD06654556
- Inchi: 1S/C12H19NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9,13H2,1-3H3
- Chiave InChI: PMADTOCMHRNTRG-UHFFFAOYSA-N
- Sorrisi: O(CCN)C1C=CC(=CC=1)C(C)(C)C
Proprietà calcolate
- Massa esatta: 194.1546
- Massa monoisotopica: 193.146664230g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 154
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 35.2Ų
Proprietà sperimentali
- PSA: 36.87
2-(4-tert-butylphenoxy)ethylamine hydrochloride Informazioni sulla sicurezza
- Classe di pericolo:IRRITANT
2-(4-tert-butylphenoxy)ethylamine hydrochloride Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019145319-5g |
2-(4-(tert-Butyl)phenoxy)ethanamine |
50634-73-6 | 95% | 5g |
$798.00 | 2023-09-01 | |
| TRC | B490873-10mg |
[2-(4-tert-butylphenoxy)ethyl]amine hydrochloride |
50634-73-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B490873-50mg |
[2-(4-tert-butylphenoxy)ethyl]amine hydrochloride |
50634-73-6 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B490873-100mg |
[2-(4-tert-butylphenoxy)ethyl]amine hydrochloride |
50634-73-6 | 100mg |
$ 95.00 | 2022-06-07 | ||
| Matrix Scientific | 061213-500mg |
[2-(4-tert-Butylphenoxy)ethyl]amine |
50634-73-6 | 500mg |
$237.00 | 2023-09-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T96960-0.5g |
2-(4-(tert-Butyl)phenoxy)ethanamine |
50634-73-6 | 97% | 0.5g |
¥1209.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T96960-5g |
2-(4-(tert-Butyl)phenoxy)ethanamine |
50634-73-6 | 97% | 5g |
¥4959.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T96960-1g |
2-(4-(tert-Butyl)phenoxy)ethanamine |
50634-73-6 | 97% | 1g |
¥1809.0 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505376-1g |
2-(4-(tert-Butyl)phenoxy)ethanamine |
50634-73-6 | 95+% | 1g |
¥1694.00 | 2024-05-11 | |
| A2B Chem LLC | AG54871-10g |
1-(2-Aminoethoxy)-4-tert-butylbenzene |
50634-73-6 | >95% | 10g |
$1412.00 | 2024-04-19 |
2-(4-tert-butylphenoxy)ethylamine hydrochloride Letteratura correlata
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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